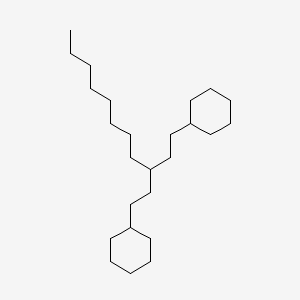![molecular formula C15H11N3S B14006039 3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine CAS No. 832696-16-9](/img/structure/B14006039.png)
3-(1h-Indol-6-yl)thieno[3,2-c]pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides to form the thieno[3,2-c]pyridine core . This can be achieved through heating in formic acid or using other cyclization agents such as triethyl orthoformate . The indole moiety can then be introduced through cross-coupling reactions with appropriate indole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cross-coupling methods, utilizing high concentrations of reagents and optimized reaction conditions to achieve high yields . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of functionalized compounds with different biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, modulating their activity and leading to therapeutic effects . The thieno[3,2-c]pyridine ring system can further enhance the compound’s binding affinity and specificity, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and thieno[3,2-c]pyridine analogs, such as:
- 1H-Indole-3-carbaldehyde derivatives
- Thieno[3,2-d]pyrimidine derivatives
- 6-[2-(1H-Indol-6-yl)ethyl]pyridin-2-amine
Uniqueness
What sets 3-(1H-Indol-6-yl)thieno[3,2-c]pyridin-4-amine apart is its unique combination of the indole and thieno[3,2-c]pyridine moieties, which confer distinct electronic and steric properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
832696-16-9 |
|---|---|
Molecular Formula |
C15H11N3S |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
3-(1H-indol-6-yl)thieno[3,2-c]pyridin-4-amine |
InChI |
InChI=1S/C15H11N3S/c16-15-14-11(8-19-13(14)4-6-18-15)10-2-1-9-3-5-17-12(9)7-10/h1-8,17H,(H2,16,18) |
InChI Key |
LUAHDBIURXCBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C3=CSC4=C3C(=NC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5,7-Trimethyl-1lambda~6~-pyrimido[4,5-e][1,2,4]thiadiazine-1,1,6,8(4H,5H,7H)-tetrone](/img/structure/B14005958.png)
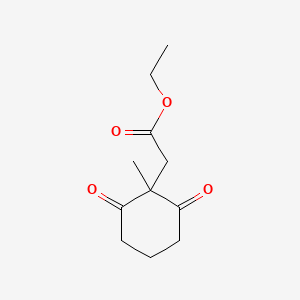

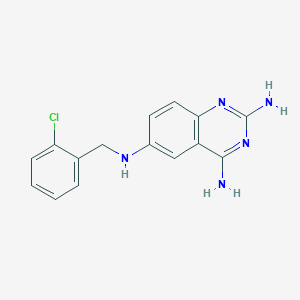

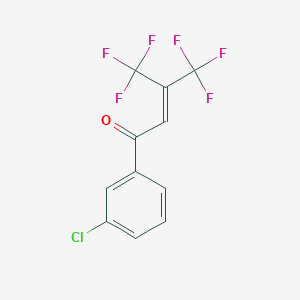
![[2-Chloro-5-(thiocyanatomethyl)phenyl]methyl thiocyanate](/img/structure/B14005985.png)
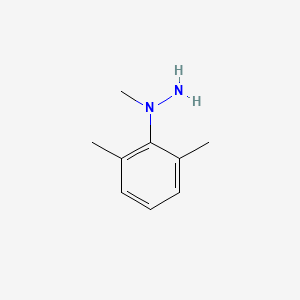
![N-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]cyclohexanamine](/img/structure/B14005992.png)
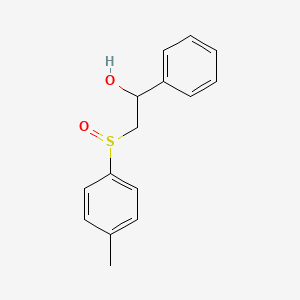
![2-[Ethyl(2-hydroxyethyl)amino]-1-(4-methoxyphenyl)-2-phenylethanol;hydrochloride](/img/structure/B14006006.png)


